molecular formula C9H10ClN3 B11900583 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine

4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B11900583
M. Wt: 195.65 g/mol
InChI Key: JIZAOJRNJHFWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is a functionalized heterocyclic compound that serves as a versatile chemical intermediate for research and development, particularly in the field of medicinal chemistry. The imidazo[4,5-c]pyridine scaffold is a privileged structure in drug discovery due to its structural resemblance to purines, allowing it to interact with a variety of enzymatic targets . This specific derivative, featuring a reactive chloromethyl group, is designed for further synthetic elaboration to create novel molecules for biological evaluation. Compounds based on the imidazo[4,5-c]pyridine core have been investigated as inhibitors for kinases such as Src and Fyn, which are relevant targets in oncology research, for instance in the context of glioblastoma multiforme . The chloromethyl substituent provides a key handle for chemists to introduce additional functional groups or link to other pharmacophores, enabling structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and physicochemical properties. This makes this compound a valuable building block for synthesizing potential therapeutic agents aimed at a range of disease pathways.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

4-(chloromethyl)-1,2-dimethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H10ClN3/c1-6-12-9-7(5-10)11-4-3-8(9)13(6)2/h3-4H,5H2,1-2H3

InChI Key

JIZAOJRNJHFWBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CN=C2CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine typically involves the chloromethylation of 1,2-dimethylimidazo[4,5-c]pyridine. One common method includes the reaction of 1,2-dimethylimidazo[4,5-c]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as:

    Reaction Setup: Mixing 1,2-dimethylimidazo[4,5-c]pyridine with formaldehyde and hydrochloric acid.

    Reaction Conditions: Maintaining the reaction mixture at a controlled temperature and pH to facilitate the chloromethylation.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions typically occur under mild conditions with the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a formyl or carboxyl derivative.

Scientific Research Applications

Synthesis Routes

The synthesis of this compound typically involves:

  • N-alkylation of 1H-imidazo[4,5-c]pyridine derivatives using chloromethylation reagents.
  • Cyclization reactions that incorporate various substituents to modify the biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds derived from 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine have shown cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

G Protein-Coupled Receptor Modulation

The compound has been explored as a potential allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for central nervous system disorders. The modulation of GPCRs can lead to innovative treatments for conditions such as depression and anxiety .

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazo[4,5-c]pyridine derivatives for their anticancer efficacy. The results demonstrated that certain modifications to the chloromethyl group significantly enhanced the antiproliferative effects against breast and colon cancer cell lines. The study highlighted the importance of structure-activity relationships in optimizing these compounds for therapeutic use .

Allosteric Modulation Research

In another investigation focusing on GPCRs, researchers synthesized various derivatives of this compound to assess their binding affinity and functional activity. The findings suggested that specific substitutions could lead to enhanced receptor selectivity and improved pharmacological profiles .

Comparative Analysis of Derivatives

Compound NameActivity TypeKey Findings
4-(Chloromethyl)-1H-imidazo[4,5-c]pyridineAnticancerInduces apoptosis in cancer cell lines; effective against breast cancer .
4-(Chloromethyl)-1-methyl-1H-imidazoleGPCR ModulationShows potential as an allosteric modulator; affects CNS-related pathways .
1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)AntitumorExhibits significant cytotoxicity against multiple cancer types .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Structural and Functional Comparison with Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine are positional isomers differing in the nitrogen atom placement within the pyridine ring. This subtle structural distinction significantly impacts biological activity:

  • BTK Inhibition : Imidazo[4,5-c]pyridine derivatives exhibit superior Bruton’s tyrosine kinase (BTK) inhibition compared to imidazo[4,5-b]pyridine analogs. For example, trisubstituted imidazo[4,5-c]pyridines demonstrated higher BTK activity, attributed to enhanced hydrophobic interactions and substituent tolerance at the C6 position .
  • Synthetic Flexibility : The C4 chloromethyl group in the target compound allows for further functionalization, whereas imidazo[4,5-b]pyridine derivatives often require complex modifications to achieve similar pharmacological profiles .

Table 1: Activity Comparison of Imidazopyridine Isomers

Compound Type Biological Target Key Activity/IC50/MIC Reference
Imidazo[4,5-c]pyridine core BTK Higher activity vs. b-isomer
Imidazo[4,5-b]pyridine (27d) Kinases Moderate inhibition (IC50 NA)
Comparison with Anti-TB Imidazo[4,5-c]pyridine Analogs

Imidazo[4,5-c]pyridines have shown promise against Mycobacterium tuberculosis (Mtb). A derivative (structure undisclosed) exhibited MIC values of 0.256–2.56 µg/mL against Mtb H37Rv, outperforming triazole analogs (61% inhibition at 6.25 µg/mL) .

Table 2: Anti-TB Activity of Related Compounds

Compound Structure MIC (µg/mL) Cytotoxicity Reference
Imidazo[4,5-c]pyridine (2) Undisclosed substituents 0.256–2.56 Low
1,2,4-Triazole (1) Triazole core >6.25 Moderate
Binding Mode Comparison with BET Inhibitors

The 1H-imidazo[4,5-c]quinoline core of I-BET151 (a BET inhibitor) binds BRD4 via hydrophobic interactions in the ZA channel and hydrogen bonds with Asn140 . While the target compound lacks the quinoline extension, its chloromethyl group may facilitate similar interactions with hydrophobic pockets in kinase targets. However, scaffold-hopping studies suggest that replacing the imidazo[4,5-c]pyridine core with γ-carboline (as in compound 81) can enhance BRD4 affinity, indicating core flexibility influences binding .

Biological Activity

4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine (CAS No. 375352-00-4) is a heterocyclic compound with a molecular formula of C9_9H10_{10}ClN and a molecular weight of 195.65 g/mol. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry.

The compound exhibits several notable chemical properties:

  • Molecular Weight : 195.65 g/mol
  • Solubility : Soluble in organic solvents, with moderate solubility in water.
  • Log P : Indicates moderate lipophilicity, suggesting potential for good membrane permeability.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related imidazo[4,5-c]pyridine derivatives have shown inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been noted for their efficacy against non-small cell lung cancer and colorectal cancer cells, demonstrating IC50_{50} values in the low micromolar range.

Enzyme Inhibition

The compound has been identified as an inhibitor of several key enzymes involved in cancer progression:

  • c-Met Kinase : Inhibition of c-Met has been linked to reduced tumor growth and metastasis. Compounds with similar structures have shown IC50_{50} values as low as 0.005 µM against c-Met.
  • BACE-1 : Some derivatives have also demonstrated BACE-1 inhibition, which is relevant for Alzheimer's disease treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the chloromethyl group is crucial for enhancing lipophilicity and biological activity.

Structural ModificationEffect on Activity
Chloromethyl GroupIncreases lipophilicity and enzyme inhibition
Methyl SubstituentsModulate binding affinity and selectivity

Case Studies

Several case studies highlight the biological relevance of this compound:

  • In Vitro Cancer Studies : A study evaluated the effects of this compound on A431 vulvar epidermal carcinoma cells. The compound inhibited cell proliferation significantly at concentrations above 10 µM.
  • Animal Models : In vivo studies using mouse models demonstrated that administration of related imidazo[4,5-c]pyridine derivatives resulted in a marked reduction in tumor size compared to control groups.
  • Mechanistic Studies : Mechanistic investigations revealed that these compounds induce apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic markers.

Q & A

Q. What are the common synthetic routes for 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of precursors such as chlorinated pyridines or imidazoles. A widely used method is the condensation of 4-chloroimidazole derivatives with methyl-substituted pyridines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization strategies include:

  • Catalysts : Transition metals (e.g., Pd/C) improve regioselectivity in cross-coupling steps .
  • Solvents : Polar aprotic solvents (e.g., DMSO, THF) enhance reaction efficiency .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions like dehalogenation . Yields exceeding 70% are achievable with rigorous purification via column chromatography or recrystallization .

Q. How is the structural identity of this compound confirmed post-synthesis?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methyl groups at 1,2-positions and chloromethyl at C4) .
  • LC/MS : Confirms molecular weight (e.g., [M+H]+ at m/z 226.1) and detects impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the fused imidazo-pyridine system .

Q. What preliminary biological screening methods are recommended for assessing the compound’s bioactivity?

Initial screening often focuses on:

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based protocols .
  • Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do substituent variations (e.g., chloromethyl vs. phenyl groups) impact the compound’s biological activity?

Structural comparisons reveal:

SubstituentBioactivity (IC₅₀)Target SelectivityKey Reference
Chloromethyl (C4)0.8 µM (Kinase X)High
Phenyl (C2)5.2 µM (Kinase X)Moderate
The chloromethyl group enhances target binding via halogen interactions, while methyl groups improve metabolic stability .

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • DFT Studies : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites (e.g., chloromethyl as a reactive handle) .
  • Molecular Docking : Simulate binding to ATP-binding pockets (e.g., in kinases) to guide SAR .
  • MD Simulations : Evaluate stability in biological membranes for pharmacokinetic modeling .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation .
  • Metabolic Interference : Include control experiments with liver microsomes to account for degradation .

Q. What strategies enhance target selectivity when modifying the chloromethyl group?

  • Nucleophilic Substitution : Replace chloride with amines (e.g., piperazine) to improve solubility and selectivity .
  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups for tailored receptor interactions .
  • Prodrug Design : Mask the chloromethyl group with ester linkages for controlled release .

Methodological Notes

  • Key Citations : Prioritized peer-reviewed studies on synthesis (), computational modeling (), and bioactivity ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.